molecular formula C17H28NO12S- B13857679 Chondroitin Sulfate Potassium Salt (Technical Grade)

Chondroitin Sulfate Potassium Salt (Technical Grade)

Cat. No.: B13857679
M. Wt: 470.5 g/mol
InChI Key: LRXACSUWSYQDDR-HTRIBCHXSA-M
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Description

Chondroitin Sulfate Potassium Salt (Technical Grade) is a sulfated glycosaminoglycan composed of a chain of alternating sugars (N-acetylgalactosamine and glucuronic acid). It is commonly found in the cartilage of animals and is often used in dietary supplements and pharmaceuticals for its potential benefits in joint health and osteoarthritis treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chondroitin Sulfate Potassium Salt can be synthesized through various methods, including extraction from animal cartilage, microbial fermentation, and chemical synthesis. The extraction process typically involves enzymatic digestion of cartilage tissue using proteolytic enzymes like papain or trypsin, followed by purification steps such as precipitation and filtration .

Industrial Production Methods

Industrial production of Chondroitin Sulfate Potassium Salt often involves the use of bovine or shark cartilage as raw materials. The cartilage is first cleaned and ground into a fine powder. It is then subjected to enzymatic hydrolysis to break down the proteins and release the chondroitin sulfate. The resulting solution is purified through filtration, precipitation, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Chondroitin Sulfate Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its polyanionic nature, it can interact with metal ions such as calcium, magnesium, and strontium .

Common Reagents and Conditions

Common reagents used in the reactions involving Chondroitin Sulfate Potassium Salt include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosaminoglycan structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Chondroitin Sulfate Potassium Salt can lead to the formation of aldehyde or carboxyl groups, while reduction can result in the formation of alcohol groups .

Mechanism of Action

Chondroitin Sulfate Potassium Salt exerts its effects through various mechanisms. It interacts with proteins and receptors on the cell surface, influencing cell signaling pathways and modulating the activity of enzymes involved in cartilage metabolism. It also forms hydrated gels that provide mechanical support to tissues and facilitate the diffusion of nutrients and waste products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chondroitin Sulfate Potassium Salt is unique due to its specific sulfation pattern and molecular weight, which influence its biological activity and therapeutic potential. Its ability to interact with a wide range of proteins and receptors makes it a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C17H28NO12S-

Molecular Weight

470.5 g/mol

IUPAC Name

[(1R,2S,3R,4S,5R)-4-acetamido-2-[(2R,3R,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-3-hydroxy-5-methylcyclohexyl]methyl sulfite

InChI

InChI=1S/C17H29NO12S/c1-6-4-8(5-28-31(25)26)13(10(20)9(6)18-7(2)19)29-17-12(22)11(21)14(27-3)15(30-17)16(23)24/h6,8-15,17,20-22H,4-5H2,1-3H3,(H,18,19)(H,23,24)(H,25,26)/p-1/t6-,8-,9+,10-,11-,12-,13+,14+,15+,17-/m1/s1

InChI Key

LRXACSUWSYQDDR-HTRIBCHXSA-M

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@H]([C@H]1NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC)O)O)COS(=O)[O-]

Canonical SMILES

CC1CC(C(C(C1NC(=O)C)O)OC2C(C(C(C(O2)C(=O)O)OC)O)O)COS(=O)[O-]

Origin of Product

United States

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